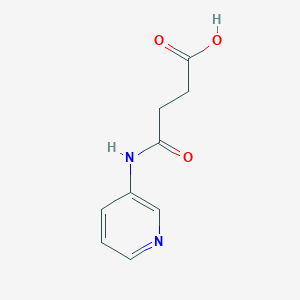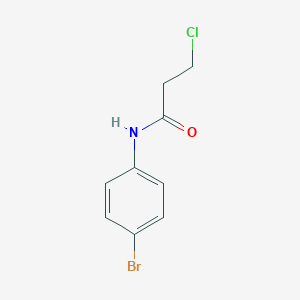
N-(4-bromophenyl)-3-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromophenyl)-3-chloropropanamide” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “N-(4-Bromophenyl)-N-phenylacrylamide”, is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies1.
Synthesis Analysis
The synthesis of “N-(4-bromophenyl)-3-chloropropanamide” is not explicitly mentioned in the available literature. However, a related compound, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, has been synthesized and studied for their antimicrobial and antiproliferative activities2.Molecular Structure Analysis
The molecular structure of “N-(4-bromophenyl)-3-chloropropanamide” is not directly available. However, the structure of a similar compound, “N-(4-Bromophenyl)-N-phenylacrylamide”, can be found1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(4-bromophenyl)-3-chloropropanamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromophenyl)-3-chloropropanamide” are not directly available.Aplicaciones Científicas De Investigación
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities . These compounds are being investigated as prospective antimicrobial and antiproliferative agents .
- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Agents
- Field : Pharmacology
- Application : N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one have been synthesized and tested for antimicrobial action against bacterial and fungal strains .
- Methods : The new compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
- Liquid Chromatography
- Field : Analytical Chemistry
- Application : “N-(4-bromophenyl)-3-chloropropanamide” can be used in liquid chromatography, a technique used to separate a sample into its individual parts . This separation occurs based on the interactions of the sample with the mobile and stationary phases .
- Methods : Because there is a competition between the sample components and the mobile phase for interaction with the stationary phase, specific components of the sample can be measured from the sample .
- Results : This method is scalable and can be used for isolating impurities in preparative separation. It is also suitable for pharmacokinetics .
- Mass Spectrometry
- Field : Analytical Chemistry
- Application : “N-(4-bromophenyl)-3-chloropropanamide” can be used in mass spectrometry, a technique used to identify and quantify molecules in simple and complex mixtures .
- Methods : The compound can be ionized and then separated based on its mass-to-charge ratio . The resulting spectrum can be used to determine the molecular weight of the compound and to gain information about the chemical structure .
- Results : This method is widely used in various fields such as drug testing, food safety, environmental analysis, and clinical analysis .
Safety And Hazards
The safety and hazards associated with “N-(4-bromophenyl)-3-chloropropanamide” are not directly available. However, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding breathing dust, and using personal protective equipment34.
Direcciones Futuras
There is no specific information available on the future directions of “N-(4-bromophenyl)-3-chloropropanamide”. However, the study of similar compounds, such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, suggests that there is ongoing interest in the development of these compounds for their antimicrobial and antiproliferative activities2.
Please note that the information provided is based on the available literature and may not be fully applicable to “N-(4-bromophenyl)-3-chloropropanamide”. Further research and studies would be needed to provide a comprehensive analysis of this specific compound.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHQIUBGSISCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336300 |
Source


|
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-chloropropanamide | |
CAS RN |
19205-70-0 |
Source


|
| Record name | N-(4-bromophenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

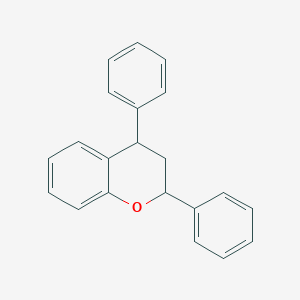
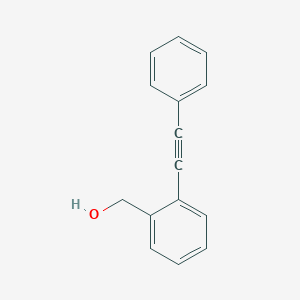
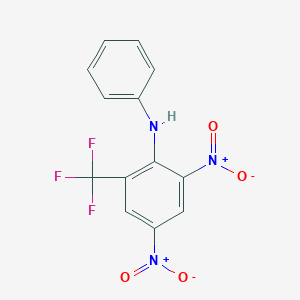
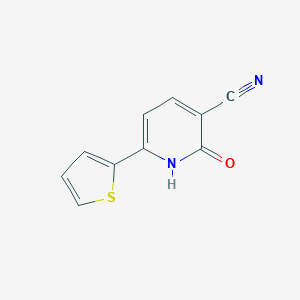
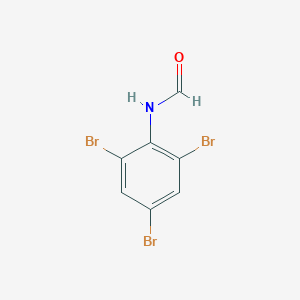
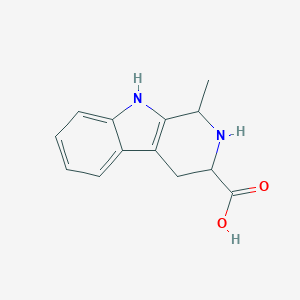
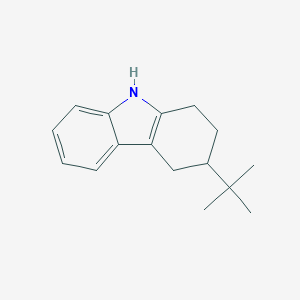
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
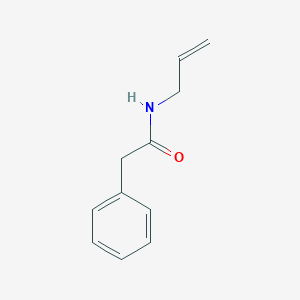
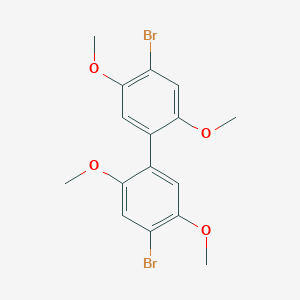
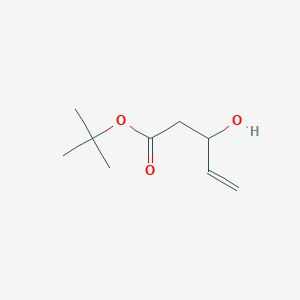
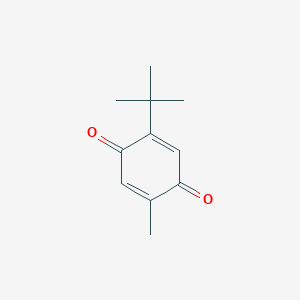
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)
